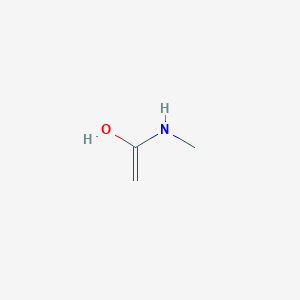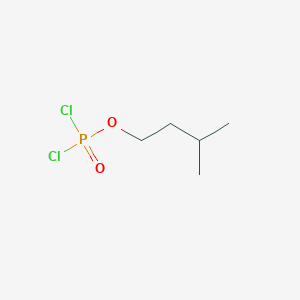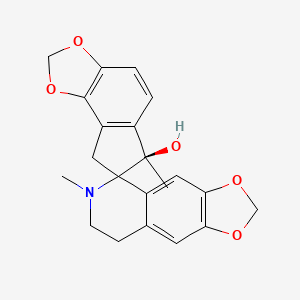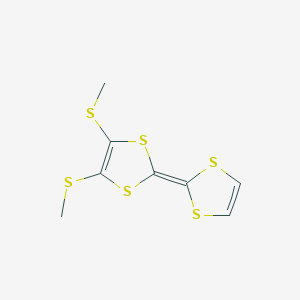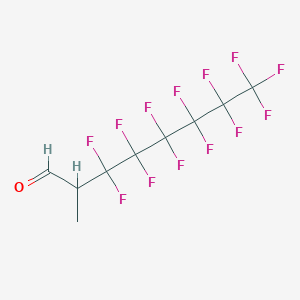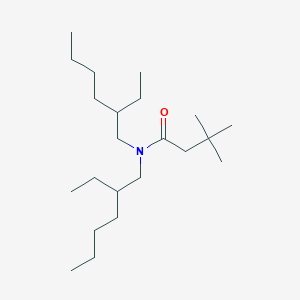
1,1'-Oxybis(2-fluorocyclohexane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Oxybis(2-fluorocyclohexane) is an organic compound with the molecular formula C12H20F2O. It is a derivative of cyclohexane, where two fluorine atoms are substituted at the 2-position of each cyclohexane ring, and the rings are connected by an oxygen atom at the 1-position.
准备方法
The synthesis of 1,1’-Oxybis(2-fluorocyclohexane) typically involves the reaction of cyclohexanol with hydrogen fluoride to introduce the fluorine atoms. The process can be summarized as follows:
Synthesis of 2-fluorocyclohexanol: Cyclohexanol reacts with hydrogen fluoride to form 2-fluorocyclohexanol.
Formation of 1,1’-Oxybis(2-fluorocyclohexane): Two molecules of 2-fluorocyclohexanol undergo a dehydration reaction in the presence of an acid catalyst to form 1,1’-Oxybis(2-fluorocyclohexane).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反应分析
1,1’-Oxybis(2-fluorocyclohexane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,1’-Oxybis(2-fluorocyclohexane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a subject of study in understanding the interactions of fluorinated molecules with biological systems.
Medicine: Fluorinated compounds, including 1,1’-Oxybis(2-fluorocyclohexane), are explored for their potential use in drug development due to their stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation
作用机制
The mechanism by which 1,1’-Oxybis(2-fluorocyclohexane) exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s lipophilicity allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability .
相似化合物的比较
1,1’-Oxybis(2-fluorocyclohexane) can be compared with other fluorinated cyclohexanes, such as:
Fluorocyclohexane: A simpler compound with a single fluorine atom, used in similar applications but with different reactivity and properties.
1,2-Difluorocyclohexane: Contains two fluorine atoms at different positions, leading to different chemical behavior and applications.
1,1’-Oxybis(cyclohexane): Lacks fluorine atoms, making it less reactive and with different physical properties.
The uniqueness of 1,1’-Oxybis(2-fluorocyclohexane) lies in its specific substitution pattern and the presence of an oxygen bridge, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
113742-89-5 |
|---|---|
分子式 |
C12H20F2O |
分子量 |
218.28 g/mol |
IUPAC 名称 |
1-fluoro-2-(2-fluorocyclohexyl)oxycyclohexane |
InChI |
InChI=1S/C12H20F2O/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h9-12H,1-8H2 |
InChI 键 |
UBRVQVBPCJNHJD-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)OC2CCCCC2F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14296536.png)
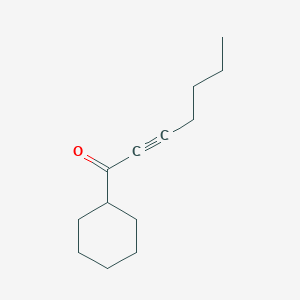

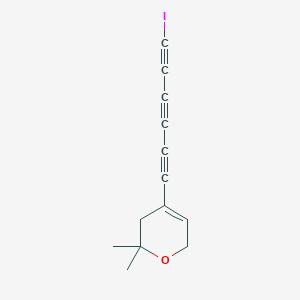
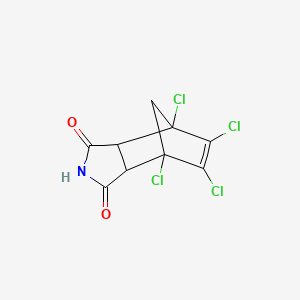
![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
silane](/img/structure/B14296575.png)
